The compound 2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol is a derivative of the imidazo[2,1-b][1,3,4]thiadiazole class, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This compound features a unique structure that combines an imidazole ring with a thiadiazole moiety, contributing to its potential pharmacological applications.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is part of a broader category of imidazo[2,1-b][1,3,4]thiadiazoles, which are known for their significant biological activities. Research indicates that derivatives of this class can act as inhibitors of various biological targets, including protein and lipid kinases .
The synthesis of 2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol typically involves multi-step synthetic routes that may include:
Techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times for similar compounds in this class .
The molecular formula for 2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol is . The structure consists of:
The three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with biological targets.
The compound can participate in various chemical reactions typical for imidazole and thiadiazole derivatives:
These reactions are crucial for further functionalization aimed at enhancing biological activity or modifying pharmacokinetic properties.
The mechanism of action for 2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol involves interaction with specific enzymes or receptors. For instance:
Research indicates that these interactions may lead to downstream effects such as apoptosis in cancer cells or inhibition of inflammatory pathways .
Key properties include:
Additional studies on thermal stability and spectral properties (NMR, IR) would provide insights into its behavior under different conditions.
The compound has potential applications in various fields:
Research continues to explore the full spectrum of biological activities associated with this compound and its derivatives, indicating promising avenues for future therapeutic applications .
The imidazo[2,1-b][1,3,4]thiadiazole scaffold was first synthesized in the 1950s and has since evolved into a privileged structure in medicinal chemistry. Early research focused on its intrinsic bioactivity, revealing a wide-spectrum pharmacological profile encompassing antimicrobial, anticancer, and enzyme inhibitory properties [1]. This fused heterocyclic system combines the metabolic stability of thiadiazole with the hydrogen-bonding capacity of imidazole, creating a versatile pharmacophore. By the 2000s, systematic derivatization led to compounds with nanomolar-range activities against therapeutic targets like Pim-1 kinase and mycobacterial enzymes [3] [6]. Patent landscapes reflect this evolution, with claims covering sulfonamide derivatives for neurological disorders and anticancer applications [6] [9]. The scaffold’s resemblance to immunomodulator Levamisole further spurred interest in its immune-targeting potential [8].
Table 1: Therapeutic Evolution of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1950s | Initial discovery and synthesis | Broad-spectrum antimicrobials |
1980–2000 | Structural diversification | Analgesics, anticonvulsants, diuretics |
2000–2010 | Targeted kinase inhibitors | Anticancer agents (Pim-1 inhibition) |
2010–Present | Hybrid scaffolds & computational design | Antitubercular, HDAC inhibitors |
Toggle for Derivative Examples
The bioactivity of imidazo[2,1-b][1,3,4]thiadiazoles is exquisitely dependent on substituent effects. Positional modifications follow distinct structure-activity relationship (SAR) principles:
Table 2: Impact of Substituents on Pharmacological Profiles
Position | Substituent | Key Functional Roles | Biological Consequence |
---|---|---|---|
C2 | Methyl | ↑ Lipophilicity, metabolic stability | Enhanced cellular uptake |
C6 | Isopropyl | Hydrophobic pocket filling | Kinase/inhibitor selectivity |
C5 | Hydroxymethyl | H-bond donation, derivatization | Antibacterial potency (MIC 0.14–0.59 mM) |
C5 | Carbaldehyde | Electrophilicity, Schiff base formation | Antitubercular activity |
Toggle for Hybrid Systems
This derivative exemplifies strategic optimization of the imidazothiadiazole core. Its isopropyl group aligns with top-performing antitubercular agents like compound 7a (100% Mycobacterium tuberculosis inhibition) [4], while the C5 hydroxymethyl mirrors bioactive derivatives in anticancer scaffolds (e.g., HDAC7 inhibitors with IC₅₀ = 35.81 μM) [8]. Molecular docking reveals the hydroxymethyl’s role in anchoring to Fabh protein (PDB: 5BNS) via H-bonds with Arg151 and Trp32, explaining its antimicrobial activity [8]. Physicochemically, the compound balances polarity (cLogP = 1.8) and solubility (>1 mg/mL), outperforming carbaldehyde precursors that exhibit metabolic liabilities [2] [5].
Recent in silico profiling predicts favorable ADMET properties:
These traits position it as a lead for dual antimicrobial/anticancer applications, particularly against drug-resistant strains where novel chemotypes are urgently needed [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1